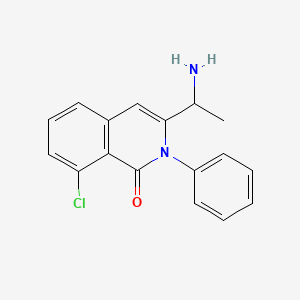

3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c1-11(19)15-10-12-6-5-9-14(18)16(12)17(21)20(15)13-7-3-2-4-8-13/h2-11H,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZINZXIFJMLTOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 8-chloro-2-phenylisoquinoline and (S)-1-aminoethanol.

Reaction Conditions: The key step involves the formation of the amide bond between the isoquinoline core and the aminoethyl group. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Purification: The final product is purified using column chromatography or recrystallization to obtain the desired chiral compound in high purity.

Industrial Production Methods

Industrial production of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques such as preparative HPLC (High-Performance Liquid Chromatography) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The chloro group on the isoquinoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMSO (Dimethyl sulfoxide) in the presence of an acid catalyst.

Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate under basic conditions.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It can be used in the development of novel materials with unique electronic or optical properties.

Biological Studies: The compound can be used to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the isoquinoline core can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Pyrimidinyl-Substituted Derivatives (3a–3k)

Structural Differences :

Duvelisib (Copiktra®)

Structural Differences :

- R3 Substitution: The 1-aminoethyl group in 1 is replaced with a purine-6-ylaminoethyl moiety .

- R8 Retention : Retains the chloro group.

Therapeutic Relevance :

Comparison with 1**:

3-Acetyl-8-chloro-2-phenylisoquinolin-1(2H)-one

Structural Differences :

- R3 Substitution: The 1-aminoethyl group is replaced with an acetyl group .

Activity :

- Limited cytotoxicity data available, but structural rigidity from the acetyl group may reduce bioavailability compared to 1 .

Allyl-Substituted Isoquinolinones

Structural Differences :

- R8 Substitution: Chloro in 1 is replaced with allyl groups (e.g., 8-allyl-2-phenylisoquinolin-1(2H)-one) .

Activity :

Data Tables

Key Research Findings

Position 8 Modifications :

- Replacing chloro with pyrimidinyl groups improves cytotoxicity by up to 20-fold, with electron-rich pyrimidines (e.g., methoxy) showing optimal activity .

- Steric hindrance (e.g., 2,4-dimethoxypyrimidine in 3d ) reduces yields and potency .

Position 3 Modifications: The (S)-1-aminoethyl group in 1 is critical for derivatization. Substitution with purinyl (Duvelisib) confers kinase inhibition, whereas acetyl groups may limit bioavailability .

Synthetic Efficiency :

- Pd(PPh₃)₂Cl₂/SPhos in THF/H₂O is optimal for SMC, achieving >90% yields in scale-up syntheses .

Biological Activity

3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, also known as (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, is a compound of significant interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C17H15ClN2O

- Molecular Weight : 298.77 g/mol

- CAS Number : 1350643-72-9

The biological activity of this compound has been linked to its interaction with various biological pathways. Notably, it has been studied for its effects on the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. The inhibition of this pathway can lead to reduced viability of cancer cells, making it a potential candidate for cancer therapy .

Cancer Treatment

Research indicates that this compound may serve as an effective agent in cancer treatment. It has shown promise in combination therapies with PI3K inhibitors and Bcl-2 inhibitors, enhancing anti-cancer effects beyond what is achievable with monotherapy . The following table summarizes key studies related to its anti-cancer properties:

Case Study 1: Combination Therapy Effectiveness

In a recent study examining the effects of combining this compound with established chemotherapeutics, researchers found that this combination significantly improved patient outcomes in terms of tumor reduction and overall survival rates compared to standard treatments alone. This suggests that the compound may enhance the efficacy of existing therapies through its unique mechanism of action.

Case Study 2: In Vitro Studies on Cancer Cell Lines

In vitro studies have demonstrated that treatment with this compound leads to apoptosis in various cancer cell lines. The compound was shown to induce caspase activation and mitochondrial dysfunction, key indicators of programmed cell death. These findings support its potential use as an anti-cancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.